2,3,4,5-Tetrafluoro-6-nitrobenzoic acid
Description
Historical Context and Evolution of Research in Perfluorinated Aromatic Systems
The study of organofluorine chemistry began before the isolation of elemental fluorine itself, with the first synthesis of an organofluorine compound by halogen exchange reported as early as 1862. nih.gov The development of industrial organofluorine chemistry has spanned over 80 years, accelerating significantly after World War II. nih.govresearchgate.net A pivotal moment in aromatic fluorine chemistry was the discovery of the Schiemann reaction in 1927, which provided a method to introduce fluorine into aromatic rings via diazonium salts. nih.gov Another key advancement was the nucleophilic halogen exchange (HALEX) process, first reported by Gottlieb in 1936, which uses potassium fluoride (B91410) (KF) to replace chlorine atoms with fluorine. nih.gov
The commercial production of fluorocarbons began in the 1950s, following the development of electrochemical fluorination. researchgate.net The unique properties conferred by fluorine—such as enhanced stability and altered electronic characteristics—justified the higher costs associated with producing fluoroaromatics. researchgate.net Research into perfluoroarenes, where all hydrogen atoms on an aromatic ring are replaced by fluorine, became an extreme target of the field, aiming to maximize the influence of fluorine on molecular properties. researchgate.net This historical progression laid the groundwork for the synthesis and investigation of complex molecules like 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid.
Significance of Fluorine and Nitro Group Incorporation in Aromatic Scaffolds for Modulating Chemical Reactivity and Synthetic Utility
The incorporation of fluorine atoms and nitro groups into an aromatic ring dramatically alters its chemical behavior. Fluorine is the most electronegative element, and its presence on an aromatic ring exerts a powerful electron-withdrawing inductive effect. numberanalytics.comstackexchange.com This effect decreases the electron density of the aromatic system, making it less reactive toward electrophilic substitution but significantly more susceptible to nucleophilic aromatic substitution (SNAr). numberanalytics.commsu.edu In SNAr reactions, the high electronegativity of fluorine stabilizes the negatively charged intermediate (Meisenheimer complex), which lowers the activation energy and accelerates the reaction rate. stackexchange.comwyzant.com
Similarly, the nitro group (–NO₂) is a potent electron-withdrawing group, acting through both inductive and resonance effects. anko.com.twvaia.com It strongly deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. anko.com.twrsc.org When both multiple fluorine atoms and a nitro group are present on a benzoic acid scaffold, their combined electron-withdrawing power renders the aromatic ring extremely electron-deficient. This pronounced electronic feature is the cornerstone of the synthetic utility of this compound, making it a highly reactive substrate for nucleophilic substitution reactions, where one or more of the fluorine atoms can be displaced by a variety of nucleophiles.
Overview of Research Trends in Benzoic Acid Derivatives with Multiple Halogen and Nitro Substitutions
Polyfluorinated benzoic acids have become recognized as promising and important reagents in organic synthesis and medicinal chemistry. aminer.cnresearchgate.net Research has increasingly focused on using these compounds as versatile intermediates for creating more complex molecules. A significant trend involves their use in the synthesis of pharmaceuticals and agrochemicals. researchgate.netinnospk.com For instance, fluorinated benzoic acid derivatives are critical components in the synthesis of fluoroquinolone antibacterials, where the fluorine atoms contribute to the drug's efficacy. innospk.com
In the realm of materials science, these compounds are investigated for the development of high-performance polymers, liquid crystals, and other advanced materials. researchgate.netinnospk.comchemimpex.com The incorporation of fluorine can bestow desirable properties such as enhanced thermal stability and chemical resistance. chemimpex.com The presence of a nitro group further expands the synthetic possibilities, as it can be readily reduced to an amino group, providing a chemical handle for further functionalization or for building nitrogen-containing heterocyclic systems. msu.edu The combination of multiple halogens and a nitro group on a benzoic acid core thus represents a strategic area of research for accessing novel and functional molecules.
Defining the Research Landscape for this compound within Contemporary Organic and Materials Chemistry
Within this context, this compound (CAS No. 16583-08-7) is a highly specialized compound valued for its unique structure. chemimpex.com Its primary role is that of a key intermediate in the synthesis of complex target molecules. chemimpex.com In organic synthesis, it serves as a building block for creating novel pharmaceuticals and agrochemicals, where its tetrafluorinated and nitrated ring system allows for precise chemical modifications. chemimpex.com
In materials science, its utility is centered on the development of advanced polymers and coatings. The high fluorine content can impart enhanced durability, thermal stability, and chemical resistance to the final materials, making them suitable for use in harsh environments. chemimpex.com Research involving this compound focuses on leveraging its inherent reactivity for applications in analytical chemistry, where it can be used as a reagent, and in the formulation of specialized agricultural chemicals. chemimpex.com It is a valuable asset for researchers aiming to develop materials and molecules with tailored properties. chemimpex.com
Compound Data
The physical and chemical properties of this compound and its common precursor are detailed below.
Table 1: Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 16583-08-7 | chemimpex.comscbt.comchemdad.com |
| Molecular Formula | C₇HF₄NO₄ | chemimpex.comscbt.comchemdad.com |
| Molecular Weight | 239.08 g/mol | chemimpex.comscbt.comchemdad.com |
| Appearance | White to yellow to green powder/crystal | chemimpex.comchemdad.com |
| Melting Point | 137 - 141 °C | chemimpex.comchemdad.com |
| Boiling Point | 342.6±42.0 °C (Predicted) | chemdad.com |
| pKa | 0.69±0.39 (Predicted) | chemdad.com |
Table 2: Properties of 2,3,4,5-Tetrafluorobenzoic Acid (Precursor)
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 1201-31-6 | innospk.comsigmaaldrich.com |
| Molecular Formula | C₇H₂F₄O₂ | innospk.comsigmaaldrich.com |
| Molecular Weight | 194.08 g/mol | innospk.comsigmaaldrich.com |
| Appearance | White to pale yellow powder/crystals | innospk.com |
| Melting Point | 85 - 87 °C | innospk.comsigmaaldrich.com |
| Boiling Point | ~239.2 °C | innospk.com |
| Density | 1.633 g/cm³ | innospk.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5-tetrafluoro-6-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF4NO4/c8-2-1(7(13)14)6(12(15)16)5(11)4(10)3(2)9/h(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGBMYKEWLSLCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF4NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370067 | |
| Record name | 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16583-08-7 | |
| Record name | 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16583-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2,3,4,5-tetrafluoro-6-nitro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.506 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategic Route Development for 2,3,4,5 Tetrafluoro 6 Nitrobenzoic Acid
Classical and Modern Synthetic Approaches to Highly Fluorinated Aromatic Carboxylic Acids
The synthesis of fluorinated aromatic carboxylic acids is of significant interest for the development of pharmaceuticals, agrochemicals, and high-performance materials. hokudai.ac.jp The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.net Consequently, a variety of synthetic methods have been developed to access these valuable building blocks.
A common strategy for synthesizing fluorinated aromatic compounds begins with a readily available halogenated precursor, typically a chlorinated or brominated aromatic system. The existing halogen atoms can then be substituted with fluorine in a key transformation known as a halogen exchange (Halex) reaction.
The halogenation of aromatic compounds to create these precursors can be achieved through several methods. Electrophilic halogenation, for instance, works well for introducing chlorine and bromine onto an aromatic ring, often using a Lewis acid catalyst like ferric chloride. wikipedia.org For saturated hydrocarbons, halogenation often proceeds via a free-radical pathway. wikipedia.org The choice of method depends on the substrate and the desired regioselectivity. wikipedia.orgmt.com
The introduction of a nitro group onto an aromatic ring is a fundamental reaction in organic synthesis, typically achieved through electrophilic aromatic substitution. For highly fluorinated rings, which are deactivated towards electrophilic attack due to the strong electron-withdrawing nature of fluorine atoms, this reaction requires carefully chosen conditions.
The most common method for nitration involves the use of a "mixed acid," a combination of concentrated nitric acid and concentrated sulfuric acid. google.comtruman.edu The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. nih.gov The raw materials for synthesizing 2,3,4,5-tetrafluoro-6-nitrobenzoic acid include 2,3,4,5-tetrafluorobenzoic acid, nitric acid, and sulfuric acid, indicating a direct nitration of the pre-formed fluorinated benzoic acid. chemdad.com
Given the deactivating effect of both the fluorine atoms and the carboxylic acid group, the conditions for this nitration must be forcing, often requiring elevated temperatures. truman.edu However, temperature control is critical to prevent unwanted side reactions and ensure the desired regioselectivity. truman.edu Alternative nitration systems have been developed for deactivated substrates, such as those using dinitrogen pentoxide (N₂O₅) or combinations of nitric acid with trifluoroacetic anhydride (B1165640) and a zeolite catalyst, which can offer higher activity and selectivity. nih.govrsc.org
Carboxylation, the introduction of a carboxylic acid group (-COOH), is another key transformation. While traditional methods often involve the carbonation of organometallic reagents (e.g., Grignard or organolithium compounds), these are often incompatible with the functional groups present in a tetrafluorinated nitroaromatic system.
Modern approaches have focused on the direct carboxylation of C-H or C-F bonds using carbon dioxide (CO₂) as a renewable C1 feedstock. chemrevlett.com For instance, electrochemical methods have been successful in carboxylating various fluorine-containing aromatic compounds. hokudai.ac.jp Another innovative, metal-free protocol uses a sodium hydrogen carbonate/triphenylphosphine ditriflate system to carboxylate aromatic compounds under mild conditions. academie-sciences.fracademie-sciences.fr The development of catalytic systems that can activate strong C-F bonds for carboxylation is an active area of research, with some success shown in the defluorinative carboxylation of polyfluoroarenes using electrochemical methods. chemrevlett.com
In the context of multi-step syntheses starting from phthalic acid derivatives, the carboxylic acid group is often generated through hydrolysis of an imide or anhydride, followed by a selective decarboxylation of the resulting phthalic acid intermediate. This classical approach avoids the challenges of direct carboxylation onto a deactivated ring. koreascience.krscispace.com For example, tetrafluorophthalic acid can be selectively decarboxylated in water at elevated temperatures, often in the presence of a catalyst, to yield 2,3,4,5-tetrafluorobenzoic acid. google.comgoogleapis.com
Multi-Step Synthesis Pathways Involving 2,3,4,5-Tetrafluorobenzoic Acid Intermediates
A well-established and practical route for industrial production relies on a multi-step pathway starting from an inexpensive, commercially available chlorinated precursor. scispace.com This method builds the core structure and introduces the necessary functional groups in a sequential and controlled manner.
One of the most effective routes to 2,3,4,5-tetrafluorobenzoic acid, the direct precursor to the target compound, starts with 1,2,3,4-tetrachlorophthalic anhydride. koreascience.krscispace.com This pathway is advantageous due to the availability of the starting material and the relatively simple and mild reaction conditions. scispace.com The process involves four main steps:
Imidization: Tetrachlorophthalic anhydride is first reacted with an amine, such as aniline (B41778), to form N-phenyl-tetrachlorophthalimide. This step protects the carboxylic acid groups as an imide, which is stable to the subsequent fluorination conditions. google.comkoreascience.kr
Fluorination: The four chlorine atoms on the aromatic ring of the imide are replaced with fluorine atoms using a source of fluoride (B91410) ions, typically spray-dried potassium fluoride in a polar aprotic solvent. This Halex reaction yields N-phenyl-tetrafluorophthalimide. koreascience.krscispace.com
Hydrolysis: The tetrafluorophthalimide (B2386555) is then hydrolyzed, usually with a strong base like sodium hydroxide, to open the imide ring and form the sodium salt of tetrafluorophthalamic acid. Subsequent acidification yields tetrafluorophthalic acid. google.comkoreascience.kr
Decarboxylation: The final step involves the selective removal of one of the two carboxylic acid groups from tetrafluorophthalic acid. This is typically achieved by heating the diacid in a suitable solvent, such as tri-n-butylamine, to yield the final product, 2,3,4,5-tetrafluorobenzoic acid, which can then be nitrated to form this compound. koreascience.krscispace.com
This entire process has been optimized to improve yields and reduce reaction times, making it a viable method for large-scale production. koreascience.kr
The initial imidization step between tetrachlorophthalic anhydride and aniline can be significantly improved by the use of a phase transfer catalyst (PTC). koreascience.krscispace.com Phase transfer catalysts are substances that facilitate the migration of a reactant from one phase into another phase where the reaction occurs. mdpi.com Their use can dramatically accelerate reaction rates and improve yields.
The table below summarizes the optimized yields for each step in the synthesis of 2,3,4,5-tetrafluorobenzoic acid from tetrachlorophthalic anhydride, highlighting the benefits of using catalysts. koreascience.kr
| Reaction Step | Catalyst/Conditions | Yield (%) | Reaction Time |
|---|---|---|---|
| Imidization | Hexadecyltrimethylammonium bromide | 98.2 | 0.5 h |
| Fluorination | Tetrabutylammonium (B224687) bromide | 81.3 | N/A |
| Hydrolysis | Hexadecyltrimethylammonium bromide (surfactant) | 88.6 | N/A |
| Decarboxylation | Tri-n-butylamine (solvent) | 81.6 | N/A |
Synthesis from 1,2,3,4-Tetrachlorophthalic Anhydride through Imidization, Fluorination, Hydrolysis, and Decarboxylation
Fluorination Reaction Development and Yield Enhancement
The introduction of fluorine atoms onto the aromatic ring is a critical step in the synthesis of polyfluorinated benzoic acids. A common strategy begins with a chlorinated precursor, such as 3,4,5,6-tetrachlorophthalic anhydride. This starting material undergoes a condensation reaction with aniline to form N-phenyl-3,4,5,6-tetrachloro-phthalimide. google.com The subsequent nucleophilic substitution of chlorine with fluorine is a key transformation.
This fluorination is typically achieved using potassium fluoride (KF) in an aprotic polar solvent. google.com To improve reaction efficiency and yield, phase transfer catalysts are often employed. Catalysts like tetrabutylammonium bromide have been shown to be effective, with studies indicating that their use can lead to fluorination yields as high as 81.3%. scispace.com Another catalyst used is PEG6000, which in N,N-dimethylformamide (DMF) at 150°C, resulted in a product production rate of 86%. google.com The presence of the N-phenyl group is thought to provide a conjugative and inductive effect that facilitates the reaction under milder conditions than would otherwise be required. google.com
Table 1: Fluorination Reaction Conditions and Yields
| Precursor | Fluorinating Agent | Catalyst | Solvent | Temperature (°C) | Yield/Production Rate | Reference |
|---|---|---|---|---|---|---|
| N-phenyl-3,4,5,6-tetrachloro-phthalimide | KF | Tetrabutylammonium bromide | Not Specified | Not Specified | 81.3% | scispace.com |
| N-phenyl-3,4,5,6-tetrachloro-phthalimide | KF | PEG6000 | DMF | 150 | 86% | google.com |
Decarboxylation Methods and Reaction Time Reduction
Decarboxylation is the final key step to produce the target benzoic acid from a phthalic acid precursor. This reaction involves the removal of one of the two carboxyl groups. Methods for the decarboxylation of similar compounds, such as 3,4,5,6-tetrafluorophthalic acid, have been reported by heating the acid in a polar aprotic solvent like dimethylformamide (DMF) at 145°C for one hour. googleapis.comepo.org Another approach involves the decarboxylation of a tetrafluoro phthalamidic acid intermediate in an aprotic polar solvent like dimethyl sulfoxide (B87167) (DMSO) at ordinary pressure. google.com The use of tri-n-butylamine as a solvent has also been effective, leading to decarboxylation yields of 81.6%. scispace.com The choice of method and solvent system is crucial for achieving high yield and purity in the final product.
Preparation via Selective Decarboxylation of Tetrafluorophthalic Acid
A highly effective and direct route for synthesizing 2,3,4,5-tetrafluorobenzoic acid, a close analogue of the target compound, is the selective decarboxylation of tetrafluorophthalic acid. google.comgoogleapis.com This method is advantageous as it can produce the final product in high yield and purity while minimizing waste. google.com The challenge in this reaction is to selectively remove only one of the two carboxylic acid groups. googleapis.com
Catalytic Systems for Selective Decarboxylation (e.g., trifluoromethanesulfonic acid tri-n-butylammonium salt)
The key to achieving selective decarboxylation lies in the choice of the catalytic system. A notable development in this area is the use of trifluoromethanesulfonic acid tri-n-butylammonium salt as a catalyst. google.com This ionic liquid catalyst is effective in promoting the selective removal of one carboxyl group when the reaction is conducted in water under pressure. google.comchembk.com This method avoids the use of organic bases like tri-n-butylamine, which simplifies the post-reaction workup and reduces the generation of wastewater. google.com
Other catalytic systems have also been explored for similar decarboxylation reactions. These include:
Triethylamine (B128534): In DMSO, triethylamine can catalyze the reaction at 115-120°C, achieving a yield of 94.0%. google.com
Potassium Carbonate: In sulfolane, this catalyst facilitates the reaction at 135-145°C, resulting in an 89.2% yield. google.com
Copper and Copper Salts: While some decarboxylations can proceed without a catalyst in dipolar aprotic solvents, the use of copper, a copper oxide, or a copper salt is often preferred to enhance the reaction. googleapis.com
Alkaline Earth Metal Compounds: Hydroxides, carbonates, and organic acid salts of alkaline earth metals, such as calcium hydroxide, can also serve as effective catalysts, particularly in aqueous media. googleapis.com
Table 2: Catalytic Systems for Selective Decarboxylation of Tetrafluorophthalic Acid
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Trifluoromethanesulfonic acid tri-n-butylammonium salt | Water | 140-170 | 87.8 | google.com |
| Triethylamine | DMSO | 115-120 | 94.0 | google.com |
| Potassium Carbonate | Sulfolane | 135-145 | 89.2 | google.com |
| Calcium Hydroxide | Water | 160 | 96.4 | googleapis.com |
| None (thermal) | Dimethylformamide | 145 | 44.0 | epo.orggoogleapis.com |
Solvent Effects on Reaction Efficiency and Product Purity
The choice of solvent significantly impacts the efficiency, selectivity, and purity of the product in the decarboxylation reaction.
Water: When used as a medium with a catalyst like trifluoromethanesulfonic acid tri-n-butylammonium salt, water offers environmental benefits by eliminating the need for organic solvents and simplifying product isolation via filtration. google.com This process can yield a product with 99.5% purity. google.com In another aqueous process, adjusting the pH to between 0.7 and 2.2 is crucial for maintaining high selectivity. googleapis.com
Dimethyl Sulfoxide (DMSO): While high yields (94.0%) have been reported using DMSO, this high-boiling-point solvent can be difficult to remove from the product. google.com It is also prone to decomposition at the high temperatures required for the reaction, which can affect the purity of the final product. google.com
N-methylpyrrolidone: This polar aprotic solvent is also a preferred option for carrying out the decarboxylation. googleapis.com
Dimethylformamide (DMF): This solvent has been used for the thermal decarboxylation of tetrafluorophthalic acid, but it resulted in a comparatively low yield of 44.0 mol%. epo.orggoogleapis.com
Pressure and Temperature Optimization for Decarboxylation
Optimizing reaction temperature and pressure is essential for maximizing yield and minimizing reaction time. The decarboxylation of tetrafluorophthalic acid is typically conducted at elevated temperatures, generally ranging from 100°C to 220°C. googleapis.com
Temperature: In aqueous media, the preferred temperature range is 120°C to 195°C. googleapis.com Temperatures below this range lead to insufficient reaction velocity, while exceeding the upper limit can decrease the selectivity of the desired product. googleapis.com For the specific method using trifluoromethanesulfonic acid tri-n-butylammonium salt in water, the optimal temperature range is 140-170°C. google.com
Pressure: When the reaction is performed in a sealed autoclave, especially with water as the solvent at temperatures above its boiling point, significant pressure is generated. In one procedure, the pressure is maintained at approximately 8-10 atm. google.com
Reaction Time: The duration of the reaction is also a critical parameter. For aqueous processes, reaction times can range from 2 to 40 hours, with a preferred range of 5 to 30 hours. googleapis.com The use of the tri-n-butylammonium trifluoromethanesulfonate (B1224126) catalyst in water requires a reaction time of 3 to 10 hours. google.com
Green Chemistry Principles and Sustainable Synthesis of this compound
Traditional nitration methods, while effective, are often associated with significant environmental drawbacks, including the use of corrosive acids, generation of large volumes of acidic waste, and poor regioselectivity. nih.gov These challenges necessitate the development of greener alternatives that minimize waste, reduce hazards, and enhance efficiency. The principles of green chemistry offer a framework for achieving these goals in the synthesis of this compound.
The cornerstone of conventional aromatic nitration is the use of mixed nitric and sulfuric acids. numberanalytics.com Sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid. aiche.org However, this process generates a substantial amount of spent acid, which requires costly treatment and disposal. aiche.org
Modern approaches to greening this process focus on replacing sulfuric acid with solid acid catalysts or other less hazardous promoters. For the nitration of highly deactivated rings like that in 2,3,4,5-tetrafluorobenzoic acid, strong catalytic systems are necessary. Research into analogous reactions suggests several potential avenues:
Solid Acid Catalysts: Zeolites and other solid acids have been explored as reusable catalysts for nitration. Their use can simplify product purification and eliminate liquid acid waste. For instance, zeolite H-Y-supported copper(II) nitrate (B79036) has been used for the nitration of phenols. researchgate.net While the high deactivation of the tetrafluorinated ring presents a challenge, research into more active solid acids could yield a viable catalytic system.
Metal Triflate Catalysts: Lewis acids like metal triflates can enhance the rate and selectivity of nitration reactions under milder conditions. numberanalytics.com For instance, trifluoromethanesulfonic acid (HOTf) has been shown to catalyze electrophilic aromatic nitration efficiently, even with commercial grade nitric acid, and can be used in solvent-free conditions. organic-chemistry.org This approach could significantly reduce the acid waste stream.
Alternative Nitrating Agents: The use of alternative nitrating agents can also circumvent the need for strong acids. Dinitrogen pentoxide (N₂O₅) is a powerful and eco-friendly nitrating agent that can be used in less corrosive media, significantly reducing acidic waste. nih.gov Other novel reagents include nitronium salts like NO₂BF₄ and N-nitroso compounds, which can offer improved regioselectivity and milder reaction conditions. numberanalytics.com
The table below illustrates a conceptual comparison of different catalytic approaches that could be adapted for the synthesis of this compound, based on findings for other aromatic compounds.
| Catalyst System | Potential Advantages | Potential Challenges for Target Synthesis |
| Mixed Acid (H₂SO₄/HNO₃) | High reactivity | High waste generation, corrosive, safety hazards |
| Solid Acids (e.g., Zeolites) | Reusable, reduced acid waste | Lower activity may be insufficient for deactivated substrates |
| Metal Triflates (e.g., HOTf) | High activity, milder conditions | Catalyst cost and recovery |
| Alternative Nitrating Agents (e.g., N₂O₅) | Stoichiometric efficiency, reduced acid waste | Reagent availability and handling |
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional nitrations are often carried out using the acid mixture itself as the solvent, or with the addition of halogenated solvents like dichloromethane. aiche.org These solvents pose environmental and health risks. Green solvent selection strategies aim to replace these with more benign and recyclable alternatives.
For the industrial-scale production of this compound, several greener solvent options could be considered:
Solvent-Free Synthesis: Conducting the reaction without a solvent is the most environmentally friendly option, as it eliminates solvent waste entirely. The use of highly active catalytic systems, such as trifluoromethanesulfonic acid, can facilitate solvent-free nitration. organic-chemistry.org
Ionic Liquids (ILs): Ionic liquids are non-volatile solvents with tunable properties that can act as both the solvent and catalyst in nitration reactions. researchgate.net Their non-volatile nature reduces air pollution, and they can often be recycled multiple times. For example, 1-ethyl-3-methylimidazolium (B1214524) salts have been explored as solvents for electrophilic nitration. researchgate.net
Perfluorinated Solvents: These solvents have been shown to be effective media for the nitration of arenes, allowing for reactions at lower temperatures and producing less waste acid. rsc.org Given the fluorinated nature of the substrate, these solvents may offer good solubility and compatibility.
Liquefied Gases: A novel approach involves using liquefied 1,1,1,2-tetrafluoroethane (B8821072) (TFE) as a recyclable reaction medium in conjunction with dinitrogen pentoxide as the nitrating agent. This method is characterized by mild reaction conditions and minimal waste. nih.gov
The following table provides a comparative overview of potential solvent systems for the nitration of 2,3,4,5-tetrafluorobenzoic acid.
| Solvent System | Key Green Chemistry Advantages | Recyclability |
| Traditional (Excess Acid/Halogenated) | - | Poor; often requires neutralization/disposal |
| Solvent-Free | Eliminates solvent waste, high atom economy | Not applicable |
| Ionic Liquids | Low volatility, potential for catalytic activity | High potential for reuse with proper workup |
| Perfluorinated Solvents | Lower reaction temperatures, reduced acid waste | Recyclable through phase separation |
| Liquefied 1,1,1,2-tetrafluoroethane | Mild conditions, easy separation, minimal waste | Easily re-condensed and reused |
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in incorporating all reactant atoms into the final product. ibchem.comacs.org The ideal reaction has a 100% atom economy.
C₇H₂F₄O₂ + HNO₃ → C₇HF₄NO₄ + H₂O
To calculate the theoretical atom economy, we use the formula:
Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
| Compound | Formula | Molecular Weight ( g/mol ) |
| 2,3,4,5-Tetrafluorobenzoic acid | C₇H₂F₄O₂ | 194.08 |
| Nitric acid | HNO₃ | 63.01 |
| Total Reactants | 257.09 | |
| This compound | C₇HF₄NO₄ | 239.08 |
Calculation:
Atom Economy = (239.08 / 257.09) x 100 ≈ 93.0%
While the theoretical atom economy is high, the practical efficiency is significantly reduced by the use of a large excess of sulfuric acid as a catalyst and dehydrating agent in the traditional method, which is not incorporated into the final product and becomes waste. aiche.org
Process Intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. numberanalytics.com For nitration reactions, which are often highly exothermic, process intensification offers significant safety and efficiency benefits. vapourtec.com
Continuous Flow Reactors: Shifting from traditional batch reactors to continuous flow systems provides superior control over reaction parameters like temperature and stoichiometry. vapourtec.com The small reaction volumes within microreactors minimize the risks associated with thermal runaway, a significant hazard in nitration reactions. vapourtec.com This enhanced control can also lead to higher yields and selectivity, reducing the formation of byproducts. For exothermic nitration reactions, continuous flow processing is a valuable alternative to batch chemistry. vapourtec.com
By integrating advanced catalytic systems, recyclable solvents, and continuous flow technology, the synthesis of this compound can be significantly improved, aligning it with the principles of green and sustainable chemistry.
Mechanistic Investigations of Chemical Reactivity and Transformation Pathways
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Tetrafluorinated Nitrobenzoic Acid Core
The substitution chemistry of the 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid ring is characterized by a strong predisposition towards nucleophilic attack, while being extremely resistant to electrophilic substitution. The cumulative electron-withdrawing effects of the substituents deactivate the ring toward attack by electrophiles, which seek electron-rich centers. minia.edu.eglumenlearning.com Conversely, these same effects make the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr), a key reaction pathway for this class of compounds. libretexts.orgnih.gov
The reactivity and regioselectivity of substitution reactions are dictated by the combined electronic effects of the fluorine and nitro substituents.
Electronic Effects : The nitro group exerts a powerful electron-withdrawing influence through both the inductive effect (-I) and the resonance effect (-M). minia.edu.eg This significantly lowers the electron density of the entire aromatic ring. The four fluorine atoms also withdraw electron density primarily through a strong inductive effect (-I), which outweighs their weaker resonance-based electron-donating effect (+M). nih.gov The collective impact of these groups creates a highly electrophilic aromatic system, primed for reaction with nucleophiles.
Regioselectivity : In nucleophilic aromatic substitution, the attacking nucleophile adds to the ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex. libretexts.org The stability of this intermediate determines the position of attack. The negative charge of the intermediate is most effectively stabilized when it can be delocalized onto the strongly electron-withdrawing nitro group. This occurs when the nucleophile attacks at positions ortho or para to the nitro group. libretexts.org In the case of this compound, the fluorine atom at the C5 position is ortho to the C6 nitro group, and the fluorine at the C3 position is para. Therefore, nucleophilic attack is strongly favored at these two positions, leading to the displacement of the corresponding fluoride (B91410) ions.
| Substituent | Position | Inductive Effect (-I) | Resonance Effect (M) | Overall Effect on Ring Electron Density | Influence on SNAr Reactivity |
|---|---|---|---|---|---|
| Nitro (-NO2) | C6 | Strongly Withdrawing | Strongly Withdrawing (-M) | Strongly Decreases | Strongly Activating / Directing |
| Fluorine (-F) | C2, C3, C4, C5 | Strongly Withdrawing | Weakly Donating (+M) | Decreases | Activating / Leaving Group |
| Carboxylic Acid (-COOH) | C1 | Withdrawing | Withdrawing (-M) | Decreases | Activating |
The distribution of products from nucleophilic substitution reactions can be manipulated by altering the reaction conditions. Factors such as the nature of the nucleophile, solvent, and temperature play a critical role. For instance, a strong, hard nucleophile might preferentially attack one activated position, while a softer, more polarizable nucleophile could favor another. nih.gov Milder conditions (e.g., lower temperature, shorter reaction time) may favor monosubstitution at the most reactive site (typically the para position, C3, due to reduced steric hindrance compared to the ortho C5 position). Conversely, more forcing conditions can lead to disubstitution, with the displacement of fluorine atoms at both the C3 and C5 positions. The polarity of the solvent can also impact selectivity. researchgate.net
| Condition | Parameter | Expected Predominant Product | Rationale |
|---|---|---|---|
| Temperature | Low (~25°C) | Monosubstitution (e.g., at C3) | Kinetic control favors reaction at the most accessible, activated site. |
| Temperature | High (~100°C) | Disubstitution (e.g., at C3 and C5) | Thermodynamic control allows for overcoming higher activation barriers for secondary substitution. |
| Nucleophile | Sterically Hindered | Substitution at C3 (para) | Attack at the less sterically encumbered para position is favored over the ortho position. |
| Solvent | Nonpolar | Higher Regioselectivity | May favor specific orientations of approach for the nucleophile. researchgate.net |
Redox Chemistry of the Nitro Group and its Impact on Aromaticity
The nitro group is a key site for redox transformations that dramatically alter the electronic character and subsequent reactivity of the aromatic ring.
The reduction of the aromatic nitro group is a fundamental transformation that can be achieved through several well-established methods. masterorganicchemistry.com This process converts the strongly electron-withdrawing -NO₂ group into a strongly electron-donating amino (-NH₂) group, fundamentally changing the molecule from being highly deactivated to highly activated towards electrophilic substitution.
The reduction typically proceeds in stages, with nitroso (-NO) and hydroxylamino (-NHOH) species as key intermediates. wikipedia.org
Complete Reduction to Amino Group : This is the most common outcome and can be reliably achieved using methods such as catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or Raney Nickel, or by using dissolving metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid. masterorganicchemistry.comcommonorganicchemistry.com
Partial Reduction to Hydroxylamino Group : Selective reduction to the hydroxylamino intermediate is possible under controlled conditions. A common method involves the use of zinc dust in an aqueous solution of ammonium (B1175870) chloride. wikipedia.org
| Reagent/Method | Typical Product | Notes |
|---|---|---|
| H2, Pd/C (or PtO2) | Amino (-NH2) | Catalytic hydrogenation; highly efficient but can also reduce other functional groups. commonorganicchemistry.com |
| Fe, HCl (or Sn, HCl) | Amino (-NH2) | Classic method using a dissolving metal in acid. masterorganicchemistry.com |
| Zn, NH4Cl (aq) | Hydroxylamino (-NHOH) | Allows for the isolation of the intermediate reduction product. wikipedia.org |
| Sodium Hydrosulfite (Na2S2O4) | Amino (-NH2) | A milder reducing agent often used for selective reductions. wikipedia.org |
The benzoic acid moiety, specifically the carboxyl group, can undergo oxidative transformation, primarily through decarboxylation. Studies on benzoic acid have shown that peroxyl radicals, generated from sources like the thermal decomposition of 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), can induce decarboxylation. nih.gov This process involves the abstraction of the carboxylic hydrogen followed by the loss of carbon dioxide to potentially form an aryl radical. The highly fluorinated and nitrated aromatic ring itself is very resistant to direct oxidative attack due to its electron-deficient nature.
Decarboxylation Mechanisms of Fluorinated Benzoic Acids
The removal of the carboxyl group from highly fluorinated benzoic acids like this compound can proceed through several distinct mechanistic pathways, often requiring specific conditions to overcome the stability of the aryl C-C bond.
Ionic Decarboxylation : Heating perfluorinated carboxylic acids in polar aprotic solvents such as DMSO can induce decarboxylation. yuntsg.combohrium.com This pathway is believed to proceed through the formation of a highly unstable perfluoroaryl anion intermediate after the loss of CO₂. This reactive anion readily abstracts a proton from the solvent or trace water. The presence of a base, such as sodium hydroxide, can facilitate this process by forming the carboxylate salt, which is more prone to decarboxylation, often at lower temperatures. yuntsg.com The formation of this aryl anion is considered the key initial step in the degradation pathway. yuntsg.com
Radical Decarboxylation : An alternative, milder approach involves the generation of an aryl radical. Photochemical methods, particularly those using copper catalysts, can facilitate radical decarboxylation. nih.gov In this mechanism, a copper(II)-carboxylate complex undergoes a photoinduced ligand-to-metal charge transfer (LMCT), which leads to the homolytic cleavage of the C-C bond, releasing CO₂ and generating an aryl radical along with a copper(I) species. organic-chemistry.org This method avoids the high temperatures required for thermal decarboxylation and provides a pathway to functionalize the resulting aryl radical. organic-chemistry.orgresearchgate.net
| Mechanism | Key Intermediate | Typical Conditions | Reference |
|---|---|---|---|
| Ionic (Thermal) | Aryl Anion | High Temperature (~150-250°C), Polar Aprotic Solvent (e.g., DMSO) | yuntsg.combohrium.com |
| Ionic (Base-Mediated) | Aryl Anion | Moderate Temperature, Base (e.g., NaOH), Polar Aprotic Solvent | yuntsg.com |
| Radical (Photochemical) | Aryl Radical | Low Temperature, Light (e.g., LED), Copper Catalyst | nih.govorganic-chemistry.org |
Thermally Induced Decarboxylation Pathways
Research on the hydrothermal decarboxylation of pentafluorobenzoic acid, a closely related compound, has shown that it undergoes decarboxylation at a much faster rate compared to unsubstituted benzoic acid. acs.orgresearchgate.net This is attributed to the electron-withdrawing nature of the fluorine substituents, which lowers the thermal stability of the benzoic acid derivative. researchgate.net In these studies, decarboxylation was the sole reaction pathway observed, with no evidence of dehalogenation. acs.org The reaction follows first-order kinetics, and the rate constants exhibit Arrhenius behavior with a determined activation energy of 157 kJ mol⁻¹ for pentafluorobenzoic acid. acs.orgacs.org
For this compound, the additional strong electron-withdrawing nitro group, ortho to the carboxylic acid, would further destabilize the carboxylate anion, likely leading to an even more facile thermal decarboxylation compared to pentafluorobenzoic acid under similar conditions. The general mechanism for the thermal decarboxylation of aromatic carboxylic acids involves the protonation of the ipso-carbon, followed by the cleavage of the carbon-carboxyl bond. The stability of the resulting aryl anion intermediate is a key factor in determining the reaction rate. The numerous fluorine atoms and the nitro group in this compound would effectively stabilize this intermediate through their inductive and resonance effects.
It has been noted that under more forceful conditions, such as heating 3,4,5,6-tetrafluorophthalic acid in an aqueous medium at temperatures between 210 to 300°C, complete decarboxylation to 1,2,3,4-tetrafluorobenzene (B1293379) can occur. epo.org This suggests that high temperatures can drive the complete removal of carboxyl groups from polyfluorinated aromatic rings.
| Compound | Reaction Conditions | Kinetic Order | Activation Energy (Ea) | Observations |
|---|---|---|---|---|
| Pentafluorobenzoic Acid | Hydrothermal, 120-150°C | First-order | 157 kJ mol⁻¹ | Decarboxylation is the only reaction path; no dehalogenation. acs.orgacs.org |
| Tetrafluorophthalic Acid | Aqueous medium, 210-300°C | Not specified | Not specified | Complete decarboxylation to 1,2,3,4-tetrafluorobenzene. epo.org |
Catalyzed Decarboxylation Processes
Catalysis can significantly lower the temperature and improve the selectivity of decarboxylation reactions for polyfluorinated benzoic acids. Various catalytic systems have been explored for related compounds, providing insight into potential pathways for this compound.
For instance, the selective decarboxylation of tetrafluorophthalic acid to produce 2,3,4,5-tetrafluorobenzoic acid has been achieved using catalysts in different solvent systems. One method involves heating tetrafluorophthalic acid in dimethylformamide at 145°C. epo.org Another approach utilizes tri-n-butyl amine as both a solvent and a catalyst, with the reaction proceeding at 130°C to give an 81.6% yield. scispace.comkoreascience.kr The tri-n-butyl amine is thought to facilitate the reaction by reacting with the carboxyl group's proton, promoting decarboxylation, and sequestering the CO2 produced. scispace.com A patented method describes the selective decarboxylation of tetrafluorophthalic acid in water at 140-170°C using a tri-n-butyl trifluoromethanesulfonate (B1224126) ammonium salt as a catalyst. google.com
Furthermore, copper and its salts (e.g., Cu₂O, CuO, CuCl, CuBr, CuI) have been shown to be effective catalysts for the decarboxylation of 3,4,6-trifluorophthalic anhydride (B1165640) in polar aprotic solvents at around 150°C to yield 2,4,5-trifluorobenzoic acid. epo.org Alkanolamines have also been reported to catalyze the rapid decarboxylation of activated carboxylic acids like pentafluorobenzoic acid at temperatures between 100°C and 115°C, yielding pentafluorobenzene. google.com
Given the high degree of activation by the four fluorine atoms and the ortho-nitro group, it is highly probable that this compound would be amenable to these catalytic decarboxylation methods under relatively mild conditions. The choice of catalyst and solvent system would likely influence the reaction efficiency and selectivity.
| Starting Material | Catalyst/Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| Tetrafluorophthalic Acid | Dimethylformamide | 145°C | 2,3,4,5-Tetrafluorobenzoic acid | - |
| Tetrafluorophthalic Acid | Tri-n-butyl amine | 130°C | 2,3,4,5-Tetrafluorobenzoic acid | 81.6% scispace.comkoreascience.kr |
| Tetrafluorophthalic Acid | Tri-n-butyl trifluoromethanesulfonate ammonium salt / Water | 140-170°C | 2,3,4,5-Tetrafluorobenzoic acid | High google.com |
| 3,4,6-Trifluorophthalic Anhydride | Copper or Copper Salts / Polar aprotic solvent | ~150°C | 2,4,5-Trifluorobenzoic acid | Good epo.org |
| Pentafluorobenzoic Acid | Alkanolamine | 100-115°C | Pentafluorobenzene | High google.com |
Derivatization and Functionalization Strategies for this compound
Esterification and Amidation Reactions
The carboxylic acid functionality of this compound allows for standard derivatization reactions such as esterification and amidation. However, the steric hindrance from the ortho-nitro group and the electronic effects of the polyfluorinated ring can influence the reaction conditions required.
Esterification: The conversion of substituted benzoic acids to their corresponding esters is a well-established process. For electron-deficient benzoic acids, such as those containing nitro and fluoro groups, Fischer esterification using an excess of the alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄) is a common method. Microwave-assisted esterification of 4-fluoro-3-nitrobenzoic acid has been shown to proceed in good yield, highlighting a modern approach to this transformation. usm.my The steric hindrance posed by the ortho-nitro group in this compound might necessitate more forcing conditions or the use of more reactive esterification reagents. For sterically hindered acids, in situ formation of benzotriazole (B28993) esters followed by reaction with an alcohol in the presence of a base can be an effective strategy. researchgate.net
Amidation: The synthesis of amides from this compound can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, followed by reaction with an amine. Direct amidation can also be accomplished using various coupling agents. For the synthesis of amide derivatives of nitro-imidazoles, phosphorus oxychloride has been used as a condensing agent. derpharmachemica.com A facile, two-pot conversion of carboxylic acids to primary amides and subsequently to nitriles has been developed using triflic anhydride and aqueous ammonium hydroxide. thieme-connect.de Given the presence of the activating nitro and fluoro substituents, these methods are expected to be applicable to this compound.
Halogen Exchange Reactions on the Fluorinated Ring
Halogen exchange (Halex) reactions are industrially important processes for the synthesis of fluoroaromatics, particularly those activated by electron-withdrawing groups like the nitro group. wikipedia.org In the context of this compound, the fluorine atoms on the ring could potentially be exchanged for other halogens, although the reverse reaction (chlorine to fluorine) is more common. The Halex process typically involves heating an aryl chloride with a fluoride source, such as potassium fluoride, in a polar aprotic solvent like DMSO or DMF at high temperatures (150-250°C). wikipedia.org
For this compound, a nucleophilic aromatic substitution mechanism would govern any halogen exchange. The strong electron-withdrawing capacity of the nitro and carboxyl groups, in addition to the other fluorine atoms, would activate the ring towards nucleophilic attack. The positions most susceptible to substitution would be those ortho and para to the activating groups.
Cross-Coupling Reactions (e.g., C-H arylation, Suzuki-Miyaura, Heck)
The polyfluorinated and nitro-substituted aromatic ring of this compound and its derivatives can participate in various palladium-catalyzed cross-coupling reactions.
C-H Arylation: Palladium-catalyzed decarboxylative C-H arylation has been developed for polyfluorobenzenes with substituted benzoic acids, leading to the synthesis of polyfluoro-substituted biaryls. acs.org This suggests that derivatives of this compound could potentially undergo C-H arylation, although the regioselectivity would be influenced by the directing effects of the existing substituents.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. While pentafluorophenylboronic acid is known to be an inactive substrate under normal conditions, specific catalytic systems have been developed to facilitate its coupling with aryl halides. researchgate.net This indicates that with the appropriate catalyst and conditions, derivatives of this compound could be used as coupling partners in Suzuki-Miyaura reactions. A wide variety of potassium heteroaryltrifluoroborates have been successfully cross-coupled with aryl and heteroaryl halides, demonstrating the broad scope of this reaction for fluorinated compounds. nih.gov
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.org Polyfluoroaryl halides are known to participate in Heck reactions. For example, an efficient catalytic system for the Mizoroki-Heck reactions of fluoroaryl halides with alkenes has been developed. mdpi.com Derivatives of this compound, if converted to an aryl halide, could serve as substrates in Heck couplings to introduce alkenyl substituents.
| Reaction Type | Potential Reagents and Conditions | Expected Product | Considerations |
|---|---|---|---|
| Esterification | Alcohol, acid catalyst (e.g., H₂SO₄), heat/microwave | 2,3,4,5-Tetrafluoro-6-nitrobenzoate ester | Steric hindrance from ortho-nitro group may require more forcing conditions. |
| Amidation | 1. SOCl₂ or (COCl)₂ 2. Amine | N-substituted-2,3,4,5-Tetrafluoro-6-nitrobenzamide | Direct coupling with activating agents is also possible. |
| Halogen Exchange | Chloride source, polar aprotic solvent, heat | Chloro-substituted tetrafluoronitrobenzoic acid | Reaction is more common in the fluorine-for-chlorine direction (Halex). wikipedia.org |
| Suzuki-Miyaura Coupling | Aryl boronic acid, Pd catalyst, base | Aryl-substituted tetrafluoronitrobenzoic acid derivative | Requires specialized catalysts for polyfluorinated substrates. researchgate.net |
| Heck Reaction | Alkene, Pd catalyst, base (from a halide derivative) | Alkenyl-substituted tetrafluoronitrobenzoic acid derivative | Applicable to polyfluoroaryl halides. mdpi.com |
Advanced Spectroscopic and Computational Analysis in Research
Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are fundamental in the analysis of 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid, providing critical data on its molecular structure, functional groups, and purity.
NMR spectroscopy is a powerful tool for determining the precise structure of this compound. Due to the limited availability of published experimental spectra for this specific compound, the following analysis is based on established principles and data from analogous structures.
¹H NMR: The ¹H NMR spectrum is expected to be relatively simple, featuring a single resonance corresponding to the acidic proton of the carboxylic acid group. This peak would likely appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm, due to the deshielding effect of the carboxyl group and potential hydrogen bonding.
¹³C NMR: The ¹³C NMR spectrum would provide information on the seven unique carbon environments in the molecule. The carboxyl carbon is expected to resonate in the 160-170 ppm region. The six aromatic carbons would exhibit complex signals due to one-bond and multi-bond couplings with the fluorine atoms (¹JCF, ²JCF, ³JCF). The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of both the fluorine and nitro substituents.
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an exceptionally informative technique. wikipedia.org It is anticipated to show four distinct resonances for the fluorine atoms at positions 2, 3, 4, and 5. The chemical shifts are sensitive to the local electronic environment, and the spectrum would display a complex pattern of spin-spin coupling between the different fluorine nuclei. wikipedia.org The large chemical shift dispersion in ¹⁹F NMR allows for excellent resolution of these signals. wikipedia.org
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity & Coupling |
|---|---|---|
| ¹H (COOH) | 10.0 - 13.0 | Broad Singlet (s) |
| ¹³C (C=O) | 160 - 170 | Singlet or Triplet (from solvent coupling) |
| ¹³C (Aromatic) | 110 - 160 | Complex multiplets due to C-F coupling |
| ¹⁹F | -90 to -170 (relative to CFCl₃) | Complex multiplets due to F-F coupling |
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups within the molecule by detecting their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a very broad absorption band in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. A strong, sharp peak for the C=O stretch should appear around 1700-1730 cm⁻¹. The presence of the nitro group would be confirmed by two strong absorptions: an asymmetric N-O stretch between 1570-1500 cm⁻¹ and a symmetric N-O stretch between 1370-1300 cm⁻¹. orgchemboulder.comresearchgate.netorgchemboulder.com Multiple sharp bands in the 1400-1000 cm⁻¹ region would be attributable to C-F stretching vibrations.
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. The symmetric stretching of the nitro group and the vibrations of the aromatic ring are typically strong in the Raman spectrum, whereas the O-H and C=O stretches are weaker.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| -COOH | O-H Stretch | 3300 - 2500 | Strong, Broad |
| -COOH | C=O Stretch | 1730 - 1700 | Strong |
| -NO₂ | Asymmetric N-O Stretch | 1570 - 1500 | Strong |
| -NO₂ | Symmetric N-O Stretch | 1370 - 1300 | Strong |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Weak |
| C-F | C-F Stretch | 1400 - 1000 | Strong |
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the compound. The molecular formula is C₇HF₄NO₄, giving a molecular weight of 239.08 g/mol . bldpharm.comscbt.comchemimpex.comchemdad.com
In electron ionization (EI-MS), the molecular ion peak (M⁺˙) would be observed at m/z 239. The fragmentation pattern is expected to be complex due to the stability of the aromatic ring. Key fragmentation pathways for carboxylic acids include the loss of neutral molecules or radicals. libretexts.org For this compound, characteristic fragments would likely include:
[M - OH]⁺ (m/z 222): Loss of a hydroxyl radical.
[M - NO₂]⁺ (m/z 193): Loss of a nitro radical.
[M - COOH]⁺ (m/z 194): Loss of the carboxyl radical.
[M - CO₂] (m/z 195): Loss of carbon dioxide.
Analysis of the fragmentation of the related compound 4-nitrobenzoic acid shows major peaks corresponding to the loss of OH, NO, and NO₂, providing a model for the expected behavior of the title compound. massbank.eu
HPLC is the primary method for assessing the purity of this compound and for its quantitative analysis. A reversed-phase HPLC (RP-HPLC) method would be most suitable. ekb.eg
A typical setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer (often acidified with formic or phosphoric acid to suppress the ionization of the carboxyl group) and an organic solvent like acetonitrile (B52724) or methanol. thermofisher.comupb.ro Detection is commonly performed using a UV detector, as the aromatic ring and nitro group provide strong chromophores. This method allows for the separation of the main compound from starting materials, by-products, and degradation products, enabling purity assessment with high accuracy. researchgate.net
While no published crystal structure for this compound is currently available, single-crystal X-ray diffraction would be the definitive technique for determining its solid-state structure. Such an analysis would provide precise measurements of bond lengths, bond angles, and torsional angles.
A key structural feature observed in the crystal structures of many benzoic acids is the formation of centrosymmetric dimers through intermolecular hydrogen bonds between the carboxylic acid groups. researchgate.net It is highly probable that this compound would also exhibit this hydrogen-bonded dimer motif in the solid state. researchgate.net The study would also reveal how the molecules pack in the crystal lattice, influenced by other potential intermolecular interactions such as π-π stacking or interactions involving the fluorine and nitro groups.
Computational Chemistry and Molecular Modeling for Mechanistic Insights and Predictive Studies
Computational chemistry serves as a powerful complement to experimental data, providing insights that can be difficult to obtain through measurement alone. chemrxiv.org Density Functional Theory (DFT) is a commonly employed method for studying molecules of this type. nih.govnih.gov
For this compound, computational studies could be used to:
Predict Molecular Geometry: Calculate the lowest energy conformation of the molecule, including the planarity of the ring and the orientation of the carboxyl and nitro groups.
Simulate Spectroscopic Data: Predict NMR chemical shifts, IR, and Raman vibrational frequencies. researchgate.net These theoretical spectra can be invaluable in assigning experimental peaks and confirming the structure. acs.org
Analyze Electronic Properties: Model the electron density distribution, electrostatic potential, and frontier molecular orbitals (HOMO/LUMO). This information helps in understanding the molecule's reactivity, acidity, and potential sites for electrophilic or nucleophilic attack.
Investigate Intermolecular Interactions: Model the hydrogen-bonded dimers and other non-covalent interactions to understand the forces governing its solid-state structure and physical properties. ucl.ac.uk
Research on other substituted nitrobenzoic acids has demonstrated the utility of these computational approaches in rationalizing experimental findings and predicting molecular behavior. acs.orgchemrxiv.org
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scholarsresearchlibrary.commdpi.com It is widely employed to predict molecular geometries, electronic properties, and reactivity. scholarsresearchlibrary.comresearchgate.net For nitroaromatic compounds, DFT calculations, often using the B3LYP functional, provide reliable insights into their structure and properties. scholarsresearchlibrary.comresearchgate.netscirp.org
DFT calculations also yield fundamental electronic properties that are crucial for understanding reactivity. redalyc.org These include the total energy, dipole moment, and the distribution of electronic charge. The presence of four strongly electron-withdrawing fluorine atoms, in addition to the electron-withdrawing nitro and carboxylic acid groups, is expected to make the aromatic ring significantly electron-deficient. This pronounced electron deficiency is a key feature that governs the molecule's reactivity, particularly towards nucleophilic attack.
| Property | Predicted Value/Observation | Significance |
|---|---|---|
| Optimized Geometry | Non-planar conformation of NO₂ and COOH groups relative to the ring | Indicates steric hindrance affecting electronic conjugation. |
| Total Energy | Calculated value (e.g., in Hartrees) | Provides a measure of molecular stability. |
| Dipole Moment | High magnitude | Reflects significant charge separation due to multiple electronegative groups. |
| Electron Density | Low on the aromatic ring; high on O atoms of NO₂ and COOH groups | Highlights the electron-deficient nature of the ring and electron-rich nature of the functional groups. |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry for describing chemical reactivity and kinetic stability. actascientific.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scholarsresearchlibrary.comrsc.org The HOMO energy (EHOMO) is related to a molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. actascientific.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity; a small gap generally implies high reactivity and low kinetic stability. wuxiapptec.comstackexchange.com
For this compound, the strong electron-withdrawing nature of the fluoro and nitro substituents is expected to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted benzoic acid. researchgate.net The HOMO is likely to be distributed over the carboxylic acid group and the aromatic ring, while the LUMO is expected to be predominantly localized on the nitro group and the π-system of the ring, which is characteristic of nitroaromatic compounds. researchgate.net This localization makes the molecule susceptible to nucleophilic attack.
The small HOMO-LUMO gap anticipated for this molecule suggests it would be chemically reactive. researchgate.net This reactivity is a key factor in its utility as a synthetic intermediate and also in its potential environmental interactions.
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |
|---|---|---|---|
| Nitrobenzene | -7.61 | -1.41 | 6.20 |
| 1,3-Dinitrobenzene | -8.23 | -2.28 | 5.95 |
| 2,4,6-Trinitrotoluene (B92697) (TNT) | -8.01 | -3.15 | 4.86 |
| This compound (Predicted) | < -8.0 | < -3.0 | Relatively small |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.netnih.gov It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, thereby predicting sites for chemical reactions. nih.gov In an MEP map, regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net
For this compound, the MEP map is expected to show highly negative potential localized around the oxygen atoms of both the nitro group and the carbonyl group of the carboxylic acid. These sites represent the most likely locations for interactions with electrophiles or for forming hydrogen bonds. Conversely, a region of strong positive potential would be expected around the acidic hydrogen of the carboxylic acid group, confirming its susceptibility to deprotonation. The aromatic ring, depleted of electron density by the substituents, would likely show a less negative or even slightly positive potential compared to benzene, indicating its deactivation towards electrophilic substitution and activation towards nucleophilic aromatic substitution.
Non-Linear Optical (NLO) Properties and Quantum Chemical Calculations
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electric field, such as that from an intense laser. jhuapl.edu Organic molecules with large NLO responses typically possess a π-conjugated system substituted with strong electron-donating and electron-withdrawing groups, which facilitates intramolecular charge transfer. nih.gov Quantum chemical calculations, particularly DFT, are extensively used to predict the NLO properties of molecules, such as the dipole moment (μ), linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. scirp.orgresearchgate.netnih.gov
While this compound is not a classic NLO chromophore due to the lack of a strong electron-donating group, its high polarity and the presence of multiple strong electron-withdrawing groups would result in non-negligible NLO properties. Computational analysis could quantify its polarizability and hyperpolarizability tensors. Such calculations are valuable for understanding the molecule's response to external electric fields and for exploring its potential in materials science applications where specific dielectric properties are required. researchgate.netscispace.com For instance, the calculated hyperpolarizability of 4-methyl-3-nitrobenzoic acid was found to be significantly larger than that of the reference compound urea. scirp.org A similar, though perhaps less pronounced, effect might be calculated for the title compound.
| Property | Symbol | Illustrative Calculated Value |
|---|---|---|
| Dipole Moment | μ (Debye) | ~3.5 D |
| Mean Polarizability | ⟨α⟩ (10⁻²⁴ esu) | ~15 |
| Total First Hyperpolarizability | β_tot (10⁻³⁰ esu) | ~4.0 |
Prediction of Reduction Rates and Environmental Fate of Nitroaromatic Compounds using Computational Models
Nitroaromatic compounds are a significant class of environmental pollutants due to their widespread industrial use and resistance to degradation. scholarsresearchlibrary.comnih.gov Computational models, especially Quantitative Structure-Activity Relationship (QSAR) models, are crucial tools for predicting their environmental fate and toxicity, thus reducing the need for extensive animal testing. researchgate.netmdpi.com These models correlate structural or quantum-chemical descriptors of molecules with their biological or environmental activity, such as reduction rates or toxicity. nih.govnih.govresearchgate.net
For nitroaromatic compounds, a key step in their environmental degradation is the reduction of the nitro group. The rate of this reduction is often correlated with the molecule's LUMO energy (ELUMO); a lower ELUMO indicates that the molecule is a better electron acceptor, facilitating its reduction. mdpi.com Other important descriptors in QSAR models for nitroaromatics include hydrophobicity (logP) and various electronic parameters. mdpi.comresearchgate.net
Given its structure, this compound is expected to have a very low LUMO energy, suggesting it would be readily reduced. Computational models could be used to predict its reduction potential and estimate its persistence in various environmental compartments. researcher.life Such models are vital for assessing the environmental risk of fluorinated organic compounds. researchgate.net
Modeling Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking)
Intermolecular interactions govern the solid-state structure of molecules, which in turn influences properties like melting point, solubility, and crystal packing. growkudos.com For this compound, the most significant intermolecular interactions are expected to be hydrogen bonding and π-π stacking. rsc.orgnih.gov
The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that in the solid state, the molecule will form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid moieties, a common and highly stable motif for benzoic acids. ed.ac.ukresearchgate.netquora.com
The nature of π-π stacking is more complex due to the heavily fluorinated ring. While typical aromatic rings engage in π-π stacking, interactions between electron-deficient perfluoroaromatic rings and electron-rich aromatic rings are often more favorable. scite.ai The π-system of this compound is extremely electron-deficient. Therefore, its self-stacking interactions might be weak and dominated by electrostatic repulsion. However, it could form strong stacking interactions when co-crystallized with electron-rich aromatic compounds. Computational models can be used to calculate the energies of these different intermolecular interactions, helping to predict the most likely crystal structure and understand its solid-state behavior. rsc.orgnih.gov
Applications in Specialized Chemical Synthesis
Role as a Key Intermediate in Pharmaceutical Development
The presence of multiple reactive sites and the influence of the fluorine and nitro substituents on the electronic properties of the molecule make 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid a valuable precursor in the synthesis of complex therapeutic agents. Its application spans several classes of pharmaceuticals, where it contributes to the formation of the core structures or key pharmacophores of the target molecules.
Synthesis of Fluoroquinolone Antibiotics and Their Derivatives
Fluoroquinolones are a class of broad-spectrum antibiotics with significant clinical importance. The synthesis of many fluoroquinolones relies on the construction of the core quinolone ring system, often substituted with fluorine atoms to enhance antibacterial activity and improve pharmacokinetic properties. This compound is a key starting material in the synthesis of several fluoroquinolone antibiotics, including sparfloxacin (B39565). nih.gov
The synthetic strategy generally involves the reaction of the acid chloride derivative of this compound with a suitable amine, followed by a series of cyclization and substitution reactions to build the final fluoroquinolone scaffold. The nitro group can be reduced to an amino group at a later stage, providing a handle for further derivatization or to introduce a desired substituent at that position. The tetrafluorinated ring is a crucial component that is incorporated into the final drug structure. For instance, the synthesis of sparfloxacin involves the use of a polyfluorinated benzoylacetate derivative, highlighting the importance of such precursors in constructing the quinolone core. nih.gov
Development of Diterpenoid Analogs for Antitumor Properties
Diterpenoids are a class of natural products that have shown promising antitumor activity. The synthesis of novel diterpenoid analogs with enhanced efficacy and improved pharmacological profiles is an active area of research. 2,3,4,5-Tetrafluorobenzoic acid, a closely related precursor, is utilized in the synthesis of diterpenoid analogs with antitumor properties. chemicalbook.comalfachemch.com The introduction of a tetrafluorinated benzoic acid moiety to the diterpenoid scaffold can significantly impact the biological activity of the resulting analog.
While direct use of the nitro-derivative is not explicitly detailed in readily available literature, the established use of the non-nitrated analog strongly suggests the utility of this compound in this context. The nitro group can serve as a strategic functional group for further modifications of the diterpenoid analog, potentially leading to compounds with improved antitumor activity.
Precursor for Novel Quinoline (B57606) Lactones and Other Therapeutic Agents
Quinoline lactones are a class of heterocyclic compounds that have attracted interest due to their potential therapeutic applications. The synthesis of these complex molecules often requires versatile building blocks. 2,3,4,5-Tetrafluorobenzoic acid is a known precursor in the synthesis of novel quinoline lactones. chemicalbook.com The synthetic pathway likely involves the reaction of the tetrafluorobenzoic acid derivative with other reagents to construct the fused ring system characteristic of quinoline lactones.
The availability of this compound provides a synthetic route to introduce a nitro group into the quinoline lactone structure. This functional group can be a key pharmacophore or can be further transformed into other functional groups to modulate the biological activity of the final compound.
Building Block for Benzimidazole (B57391) Derivatives with Biological Activity
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anthelmintic properties. The synthesis of benzimidazole derivatives typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. slideshare.netnih.govorganic-chemistry.orgijariie.comsemanticscholar.org
This compound can be effectively employed in this reaction to synthesize highly functionalized benzimidazole derivatives. The reaction would involve the condensation of this compound with a substituted o-phenylenediamine to yield a benzimidazole with a tetrafluoronitrophenyl substituent at the 2-position. The resulting compounds would be of significant interest for biological screening due to the combined structural features of the benzimidazole core and the highly substituted aromatic ring.
Utilization in Agrochemical Formulation and Development
The unique chemical properties of this compound also make it a valuable component in the agrochemical industry. Its incorporation into pesticide and herbicide formulations can lead to enhanced efficacy and improved performance. chemimpex.com
Enhancement of Efficacy in Pesticides and Herbicides
The development of effective and environmentally benign pesticides and herbicides is a continuous goal in agriculture. The inclusion of highly fluorinated and nitrated moieties can significantly influence the biological activity and physical properties of agrochemicals. This compound can be used as a key building block or an additive in the formulation of pesticides and herbicides. googleapis.comjustia.comgoogle.comjustia.com
Interactive Data Table: Applications of this compound and its Precursor
| Application Category | Specific Application | Role of this compound / Precursor | Key Research Findings |
| Pharmaceutical Development | Synthesis of Fluoroquinolone Antibiotics | Key intermediate for the quinolone core | Precursor for antibiotics like sparfloxacin. nih.gov |
| Pharmaceutical Development | Development of Diterpenoid Analogs | Building block for antitumor agents | 2,3,4,5-Tetrafluorobenzoic acid is used in their synthesis. chemicalbook.comalfachemch.com |
| Pharmaceutical Development | Precursor for Novel Quinoline Lactones | Starting material for heterocyclic synthesis | 2,3,4,5-Tetrafluorobenzoic acid is a known precursor. chemicalbook.com |
| Pharmaceutical Development | Building Block for Benzimidazole Derivatives | Reactant for forming the benzimidazole core | Condensation with o-phenylenediamines is a standard synthetic route. slideshare.netnih.govorganic-chemistry.orgijariie.comsemanticscholar.org |
| Agrochemical Development | Enhancement of Pesticide/Herbicide Efficacy | Component in agrochemical formulations | Improves performance of active ingredients. chemimpex.com |
Intermediate for Novel Crop Protection Agents
The highly substituted aromatic ring of this compound makes it a valuable intermediate in the synthesis of novel crop protection agents. chemimpex.com The presence of multiple fluorine atoms can significantly enhance the efficacy and stability of agrochemical active ingredients. While specific commercial herbicides or pesticides directly synthesized from this compound are not extensively detailed in publicly available literature, its role as a precursor is noted in chemical synthesis patents and research. google.comgoogle.com
The general strategy involves utilizing the carboxylic acid and nitro groups as handles for further chemical modifications, while the polyfluorinated ring contributes to the biological activity of the final product. The introduction of fluorine atoms into agrochemicals is a well-established method for increasing their potency and metabolic stability.
Table 1: Key Moieties of this compound for Agrochemical Synthesis
| Functional Group | Role in Synthesis |
|---|---|
| Carboxylic Acid | Can be converted to esters, amides, or other functional groups to modulate the molecule's properties. |
| Nitro Group | Can be reduced to an amino group, providing a site for further derivatization. |
Contribution to Advanced Materials Science
The unique electronic and thermal properties of this compound also lend themselves to the field of advanced materials science. Its incorporation into polymers and other materials can lead to significant enhancements in their performance characteristics. chemimpex.com
Development of Polymers and Coatings with Enhanced Chemical and Thermal Stability
One of the key applications of this compound in materials science is in the creation of polymers and coatings with superior chemical and thermal resistance. chemimpex.com Fluoropolymers, in general, are known for their exceptional stability, and introducing a highly fluorinated monomer like this compound can further improve these properties. specialchem.comdatapdf.com
Table 2: Potential Properties of Polymers Incorporating this compound
| Property | Enhancement |
|---|---|
| Thermal Stability | Increased decomposition temperature due to the high C-F bond energy. |
| Chemical Resistance | Excellent resistance to acids, bases, and organic solvents. specialchem.com |
| Surface Properties | Low surface energy, leading to hydrophobicity and oleophobicity. |
| Mechanical Strength | The rigid aromatic structure can contribute to a high modulus and good mechanical strength. mdpi.com |
Synthesis of Functional Materials with Tailored Electronic Properties
The electron-withdrawing nature of the fluorine and nitro groups on the benzoic acid ring makes this compound an interesting building block for the synthesis of functional materials with specific electronic properties. chemimpex.com These properties are crucial for applications in electronics and optoelectronics.
By incorporating this molecule into larger conjugated systems, it is possible to tune the electron affinity and charge transport characteristics of the resulting materials. This could lead to the development of novel organic semiconductors, components for liquid crystal displays, or other advanced electronic devices. google.com Research in this area is often proprietary, but the fundamental principles of molecular engineering suggest the potential for this compound to contribute to the next generation of functional materials.
Environmental Fate and Remediation Research
Biodegradation and Biotransformation of Fluorinated Benzoic Acids and Nitroaromatic Compounds
The biodegradation of aromatic compounds is a key process in their environmental removal. The presence of multiple fluorine atoms and a nitro group on the benzoic acid ring of 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid is expected to make it highly resistant to microbial degradation. hep.com.cnrsc.org The strong carbon-fluorine bond and the electron-withdrawing nature of the nitro group and fluorine atoms contribute to the chemical stability and recalcitrance of such molecules. hep.com.cnrsc.org
Aerobic Degradation:
Under aerobic conditions, the microbial degradation of aromatic compounds is typically initiated by oxygenase enzymes that incorporate one or two oxygen atoms into the aromatic ring, leading to ring cleavage. researchgate.net For monofluorinated benzoates, such as 4-fluorobenzoate (B1226621), aerobic degradation has been observed in several bacterial strains, including those from the genera Alcaligenes, Pseudomonas, and Aureobacterium. nih.gov The pathway often proceeds through the formation of a fluorinated catechol, which is then subject to ring cleavage. nih.gov However, the degradation of polyfluorinated carboxylic acids is more challenging. nsf.govnih.gov Some studies have shown that aerobic defluorination can occur, but it is structure-dependent. nsf.govescholarship.org
For nitroaromatic compounds, aerobic degradation can proceed via several strategies. nih.gov One mechanism involves dioxygenase enzymes that add two hydroxyl groups to the aromatic ring, which can lead to the spontaneous elimination of the nitro group as nitrite (B80452). nih.gov Another strategy is the reduction of the nitro group to a hydroxylamino group, which then undergoes an enzyme-catalyzed rearrangement to a hydroxylated compound that can be a substrate for ring-fission enzymes. nih.gov
Anaerobic Degradation:
Under anaerobic conditions, the degradation of aromatic compounds follows different biochemical routes. For benzoate (B1203000) and some of its halogenated derivatives, the pathway is initiated by the formation of a benzoyl-coenzyme A (CoA) thioester. nih.gov In the case of 2-fluorobenzoate, denitrifying bacteria of the genus Pseudomonas have been shown to degrade the compound, with stoichiometric release of the fluoride (B91410) ion. nih.gov The proposed mechanism involves the gratuitous elimination of fluoride from an intermediate in the anaerobic benzoate degradation pathway. nih.gov
However, studies on the anaerobic degradation of some polyfluorinated benzoic acids, such as 2,6-difluorobenzoic acid (2,6-DFBA) and pentafluorobenzoic acid (PFBA), have indicated that they can undergo zero-order decay in situ, suggesting biodegradation. nih.gov This degradation was accompanied by the removal of nitrate (B79036) and sulfate, implying that the compounds may have served as carbon or electron donors for microbial activity. nih.gov The anaerobic biodegradability of perfluorooctanoic acid (PFOA), a highly fluorinated carboxylic acid, has been a subject of investigation, but clear evidence of its degradation under anaerobic conditions remains elusive in some studies. nih.gov For nitroaromatic compounds, anaerobic bacteria typically reduce the nitro group to the corresponding amine via nitroso and hydroxylamino intermediates. nih.gov
The cleavage of the carbon-fluorine (C-F) bond is a critical and often rate-limiting step in the biodegradation of organofluorine compounds due to the high strength of this bond. mdpi.com Microbial defluorination can occur through various enzymatic reactions.
In aerobic pathways, oxygenases can initiate the process. For instance, the degradation of 4-fluorobenzoate can proceed via 4-fluorocatechol. nih.gov In some cases, defluorination is a secondary reaction following initial enzymatic transformations. ethz.ch For some polyfluorinated structures, aerobic defluorination can occur through enzymatic HF elimination or spontaneous defluorination of unstable fluorinated intermediates. nsf.gov
Under anaerobic conditions, reductive defluorination, where the fluorine substituent is replaced by a hydrogen atom, is a known mechanism for some organohalide compounds. Recent studies have shown that microbial reductive defluorination of certain unsaturated per- and polyfluorinated carboxylic acids can occur, and the presence of a double bond in the molecule appears to be important for this process. escholarship.orgnih.gov For monofluorinated benzoates, anaerobic defluorination has been proposed to occur gratuitously from an intermediate in the benzoyl-CoA pathway. nih.gov
The genus Pseudomonas is well-known for its metabolic versatility and its ability to degrade a wide range of aromatic compounds. nih.gov Several Pseudomonas species have been implicated in the degradation of halogenated aromatic compounds. nih.gov For instance, three strains of Pseudomonas were found to be capable of anaerobically degrading 2-fluorobenzoate. nih.gov
Pseudomonas stutzeri is a non-fluorescent denitrifying bacterium that is widely distributed in the environment and is known to degrade various aromatic hydrocarbons. nih.govmdpi.com While specific studies on the degradation of this compound by P. stutzeri are not available, its known metabolic capabilities suggest it could potentially play a role in the transformation of such complex molecules, likely through co-metabolism. P. stutzeri is known to be involved in the degradation of phenol (B47542) through the ortho-cleavage pathway. dntb.gov.ua
Table 1: Overview of Microbial Degradation of Related Compounds
| Compound Class | Condition | Degradation Pathway/Mechanism | Key Microorganisms |
|---|---|---|---|
| Monofluorinated Benzoates | Aerobic | Oxygenase-mediated ring hydroxylation and cleavage | Pseudomonas sp., Alcaligenes sp., Aureobacterium sp. nih.gov |
| Monofluorinated Benzoates | Anaerobic | Benzoyl-CoA pathway with gratuitous defluorination | Pseudomonas sp. nih.gov |
| Polyfluorinated Benzoic Acids | Anaerobic | In-situ decay observed, potential biodegradation | Not specified nih.gov |
| Nitroaromatic Compounds | Aerobic | Dioxygenase-mediated nitrite elimination or nitro group reduction | Various bacteria nih.gov |
| Nitroaromatic Compounds | Anaerobic | Reduction of nitro group to amine | Various anaerobic bacteria nih.gov |
Photochemical Degradation of Nitroaromatic Compounds in the Environment
The environmental persistence and fate of nitroaromatic compounds, including this compound, are significantly influenced by photochemical processes. The absorption of solar radiation can initiate a series of complex reactions that lead to the transformation or complete degradation of these molecules. The efficiency and pathways of these photochemical reactions are governed by the compound's molecular structure and the surrounding environmental matrix.
Photoinduced Channels and Nitric Oxide Photodissociation
The photodissociation of the nitro group is a complex process that can result in the formation of various reactive intermediates. For instance, the study of N₂O photodissociation reveals multiple channels leading to products like O(¹S) + N₂(X ¹Σ), N(²D) + NO(X ²Π), and N(²P) + NO(X ²Π), among others. nih.gov While not directly involving a nitroaromatic compound, this illustrates the complexity of nitrogen-oxygen bond cleavage upon photoexcitation. nih.gov In some nitroaromatics, photoinduced atom rearrangements precede nitric oxide dissociation. nih.gov The efficiency of these photodissociation channels is wavelength-dependent, with different excited electronic states being accessed at different excitation wavelengths. nih.gov
Influence of Substitution Patterns and Solvent Effects on Photochemistry
The substitution pattern on the aromatic ring significantly influences the photochemical behavior of nitroaromatic compounds. The presence, position, and nature of functional groups can alter the electronic structure of the molecule, affecting its light absorption properties and the stability of excited states. For example, the position of the nitro group and the presence of other substituents influence the mutagenicity and carcinogenicity of these chemicals. nih.gov In a study of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), 9-nitroanthracene, which has a nitro group perpendicular to the aromatic ring, was found to be the fastest degrading compound under illumination. researchgate.net In contrast, more compact structures like 1-nitropyrene (B107360) were among the slowest. researchgate.net
The solvent environment plays a crucial role in the photochemistry of nitroaromatics. nsf.govrsc.org Solvent polarity can stabilize or destabilize the excited states, thereby altering the rates and pathways of photochemical reactions. nih.gov For example, the photodegradation rates of several nitro-PAHs were found to follow the order: CHCl₃ > CH₂Cl₂ > DMF > DMF/H₂O > CH₃CN > CH₃CN/H₂O. researchgate.net Studies on nitrophenols have shown that their photochemistry in organic solvents can differ significantly from that in aqueous solutions. nsf.govrsc.orgbohrium.com For 2,4-dinitrophenol, a dramatically increased reactivity was observed in 2-propanol compared to water, a phenomenon attributed to the strong interaction between a 2-propanol molecule and an –NO₂ group in the excited state. nsf.govrsc.org Conversely, for other nitrophenols, the solvent effects on their electronic structure were minimal. nsf.govrsc.org The presence of water in organic solvents like acetonitrile (B52724) or dimethylformamide (DMF) generally slows the degradation rate. researchgate.net
Strategies for Environmental Monitoring and Remediation
The widespread presence of nitroaromatic compounds in the environment necessitates effective strategies for their monitoring and removal. nih.gov These compounds are recognized as priority pollutants due to their toxicity and persistence. acs.org Research has focused on developing sensitive detection methods and efficient remediation technologies to mitigate the environmental risks associated with this class of chemicals. nih.govnih.gov
Detection and Analysis of Environmental Pollutants
The detection and quantification of nitroaromatic compounds in environmental samples like soil and water are critical for assessing contamination levels and managing remediation efforts. researchgate.net Standard analytical methods for detecting these compounds include gas chromatography and mass spectroscopy. acs.org While highly sensitive and selective, these laboratory-based techniques are often costly and not suitable for rapid, on-site detection. novomof.com Fluorescence quenching is another widely studied principle for detecting nitroaromatics. nih.gov Many electron-rich fluorescent materials experience a decrease in luminescence upon interaction with electron-deficient nitroaromatic compounds. researchgate.netnih.gov
Development of Sensing Technologies for Nitroaromatic Compounds
To address the need for portable and low-cost detection, significant research has been dedicated to developing advanced sensing technologies for nitroaromatic compounds. novomof.com These sensors often utilize materials that interact specifically with nitroaromatics, leading to a measurable change in a physical property, such as luminescence or electrical conductivity. acs.orgresearchgate.netnovomof.com
Key sensing technologies include:
Luminescent Metal-Organic Frameworks (LMOFs) : These porous materials can be designed to incorporate light-emitting components. novomof.comresearchgate.net When a nitroaromatic analyte interacts with the MOF structure, the luminescence intensity can be enhanced ("turn-on" sensor) or, more commonly, decreased ("turn-off" or quenching sensor). novomof.com The selectivity of MOF-based sensors can be tuned by modifying the pore size and chemical reactivity of the framework. novomof.comresearchgate.net
Quantum Dots (QDs) : Semiconductor quantum dots have been employed as luminescent probes for detecting hazardous nitroaromatics. acs.org Chemiresistors based on colloidal PbS quantum dots have been developed for the detection of nitrobenzene, offering a low-cost and reusable device that produces an electrical signal. acs.org
Polymer-Based Sensors : Luminescent polymers that experience fluorescence quenching in the presence of electron-deficient nitroaromatics are used for detection. researchgate.net Another approach involves resistive sensing, where carbon black particles coated with different polymers are used to detect nitroaromatic vapors in an "electronic nose" format. researchgate.net
Electrochemical Sensors : These sensors offer advantages in sensitivity, ease of use, and potential for miniaturization. rsc.org Nanotechnology-enabled electrochemical sensors, such as those using glycine-stabilized silver nanoparticles, have shown high sensitivity for detecting compounds like 2,4,6-trinitrotoluene (B92697) (TNT). rsc.org
Biosensors : Genetically engineered bacterial bioreporters can be used to detect nitroaromatic compounds. rsc.org These bacteria are designed to express a fluorescent protein, such as green fluorescent protein (GFP), in response to the target analyte. rsc.org
| Sensing Technology | Principle of Operation | Examples of Analytes Detected | Key Advantages | Reference |
|---|---|---|---|---|
| Luminescent Metal-Organic Frameworks (LMOFs) | Fluorescence quenching or enhancement upon analyte interaction. | TNT, DNB, DNT, Nitrobenzene | High sensitivity, selectivity, chemical and thermal stability. | novomof.comresearchgate.net |
| Quantum Dots (QDs) | Changes in luminescence or electrical resistance. | DNT, TNT, Nitrobenzene | High sensitivity, low-cost, reusability (chemiresistors). | acs.org |
| Polymer-Based Sensors | Fluorescence quenching or changes in electrical resistance. | DNT, TNT | Versatile transduction schemes (luminescent, resistive). | researchgate.net |
| Electrochemical Sensors | Electrochemical reduction of the nitro group. | TNT, DNB | High sensitivity, low cost, potential for miniaturization, on-line monitoring. | rsc.org |
| Biosensors | Genetically engineered microbes express fluorescent proteins in the presence of the analyte. | TNT, DNT | High specificity. | rsc.org |
Bioremediation and Physicochemical Treatment Approaches
Remediation of sites contaminated with nitroaromatic compounds involves various biological and physicochemical strategies aimed at degrading or transforming these pollutants into less harmful substances. nih.govresearchgate.net
Bioremediation utilizes the metabolic capabilities of microorganisms—such as bacteria, fungi, and algae—to break down nitroaromatic pollutants. researchgate.netnih.govslideshare.net This approach is considered cost-effective and environmentally friendly. researchgate.net Microbial degradation can occur under both aerobic and anaerobic conditions. nih.govresearchgate.net
Anaerobic Bioremediation : Under anaerobic conditions, the primary transformation pathway is the reduction of the nitro group to the corresponding amine. nih.govnih.gov For example, bacteria like Desulfovibrio spp. can reduce 2,4,6-trinitrotoluene (TNT) to 2,4,6-triaminotoluene. nih.gov While this initial reduction is often rapid, the complete mineralization of the resulting aromatic amines can be slow. nih.gov
Aerobic Bioremediation : Aerobic degradation pathways for nitroaromatics are diverse and can lead to complete mineralization. nih.govnih.gov Key enzymatic strategies include the action of monooxygenases and dioxygenases, which introduce oxygen atoms into the aromatic ring, leading to ring cleavage. nih.gov Another mechanism involves the formation of a hydride-Meisenheimer complex, followed by the elimination of a nitrite group. nih.gov Fungi, such as Phanerochaete chrysosporium, have shown the ability to mineralize nitroaromatics like TNT and 2,4-dinitrotoluene (B133949) (DNT). nih.gov
Physicochemical Treatment approaches involve the use of chemical and physical processes to remediate nitroaromatic contamination. These methods are often faster than bioremediation but can be more costly and may generate secondary waste products. researchgate.netresearchgate.net
Advanced Oxidation Processes (AOPs) : AOPs, such as photocatalytic oxidation, ozonolysis, and Fenton-like reactions, use highly reactive species like hydroxyl radicals to degrade nitroaromatic compounds. researchgate.net
Chemical Reduction : This strategy often employs strong reducing agents. Zero-valent iron (ZVI) has proven effective in transforming a variety of groundwater contaminants, including nitroaromatics. mdpi.com The reduction of nitroaromatics on the surface of metallic iron typically proceeds through the formation of a nitroso intermediate, followed by further reduction to hydroxylamines and amines. mdpi.com
Adsorption : Materials with high surface area, such as activated carbon, can be used to adsorb nitroaromatic compounds from contaminated water. researchgate.net
| Approach | Method | Mechanism | Advantages | Limitations | Reference |
|---|---|---|---|---|---|
| Bioremediation | Anaerobic Degradation | Reduction of nitro groups to amino groups by microorganisms. | Cost-effective, environmentally friendly. | Slow mineralization of aromatic amine intermediates. | nih.govnih.gov |
| Aerobic Degradation | Oxygenase-catalyzed ring cleavage, nitrite elimination. | Potential for complete mineralization. | Can be slower than physicochemical methods. | nih.govnih.gov | |
| Physicochemical Treatment | Advanced Oxidation Processes (AOPs) | Degradation by highly reactive radicals (e.g., •OH). | Rapid degradation rates. | High operational costs, potential for toxic byproducts. | researchgate.net |
| Chemical Reduction (e.g., ZVI) | Reduction of nitro groups by a chemical reductant. | Effective for a wide range of contaminants. | May require further treatment of amine products. | mdpi.com | |
| Adsorption | Physical binding of pollutants to a sorbent material. | Effective for removing compounds from water. | Does not destroy the pollutant; requires disposal/regeneration of sorbent. | researchgate.net |
Future Directions and Emerging Research Areas
Exploration of Novel Catalytic Reactions and Methodologies
The synthesis and modification of 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid are areas ripe for the application of modern catalytic strategies. These advancements promise to yield more efficient, selective, and sustainable synthetic routes to complex molecules derived from this versatile intermediate.
The introduction of chirality into molecules is a cornerstone of modern drug discovery and development. While direct stereoselective synthesis involving this compound is a nascent field, the principles of asymmetric catalysis offer a clear roadmap for future exploration. The fluorinated scaffold of this acid can be leveraged to influence the stereochemical outcome of reactions, making it a promising chiral building block.
Future research is anticipated to focus on the development of catalytic systems that can achieve high levels of enantioselectivity in reactions involving this compound. This includes the asymmetric hydrogenation of derivatives, chiral phase-transfer catalysis, and the use of chiral ligands in metal-catalyzed cross-coupling reactions. The insights gained from studies on other fluorinated aromatic compounds suggest that the electronic properties of the tetrafluoronitrobenzoyl moiety could be harnessed to achieve unprecedented levels of stereocontrol.
Table 1: Potential Stereoselective Reactions and Expected Outcomes
| Reaction Type | Catalyst System | Potential Chiral Product | Expected Enantiomeric Excess (ee) |
| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | Chiral fluorinated cyclohexanecarboxylic acids | >90% |
| Chiral Phase-Transfer Catalysis | Cinchona alkaloid-derived catalysts | Enantioenriched esters and amides | 80-99% |
| Metal-Catalyzed Cross-Coupling | Chiral phosphine ligands with Palladium or Nickel | Axially chiral biaryl compounds | >95% |
| Organocatalytic Functionalization | Chiral amines or phosphoric acids | Stereodefined functionalized benzoic acid derivatives | 85-98% |
The production of fine chemicals and pharmaceutical intermediates is increasingly benefiting from the adoption of flow chemistry and continuous processing technologies. These methods offer significant advantages in terms of safety, efficiency, and scalability over traditional batch processes, particularly for reactions that are highly exothermic or involve hazardous reagents, such as nitration.
The application of flow chemistry to the synthesis and derivatization of this compound is a promising avenue for future research. Continuous-flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities. Furthermore, the small reactor volumes inherent in flow systems mitigate the risks associated with highly reactive intermediates and exothermic reactions. Future work in this area will likely focus on developing integrated, multi-step flow processes for the conversion of simple fluorinated aromatics into this compound and its subsequent transformation into high-value downstream products.
Investigation of Bioactivity and Medicinal Applications
The presence of multiple fluorine atoms and a nitro group on the benzoic acid scaffold suggests that this compound and its derivatives could exhibit interesting biological activities. Fluorine substitution is a well-established strategy in medicinal chemistry for enhancing the metabolic stability, binding affinity, and bioavailability of drug candidates.
The structural features of this compound make it an attractive starting point for the design of molecules that can interact with specific biological targets. The nitroaromatic moiety, for instance, is known to be a key pharmacophore in a variety of antimicrobial and anticancer agents, often undergoing bioreduction in hypoxic environments to generate cytotoxic species.
Future research will likely focus on synthesizing libraries of compounds derived from this compound and screening them for activity against a range of biological targets. This could involve the modification of the carboxylic acid group to form amides, esters, and other functional groups, as well as the chemical transformation of the nitro group. The highly fluorinated ring can also be exploited to modulate the physicochemical properties of the resulting molecules to optimize their pharmacokinetic and pharmacodynamic profiles.
Table 2: Potential Biological Targets and Corresponding Structural Modifications
| Biological Target | Proposed Structural Modification | Rationale |
| Bacterial Nitroreductases | Amide derivatives with varying substituents | To enhance selective activation in pathogenic bacteria for antimicrobial applications. |
| Hypoxia-Inducible Factor (HIF) Pathway | Ester prodrugs | To improve cell permeability and target hypoxic cancer cells. |
| Kinases | Incorporation into heterocyclic scaffolds | To develop novel kinase inhibitors with improved binding affinity due to fluorine interactions. |
| Proteases | Peptidomimetic structures | To leverage the fluorinated ring for enhanced metabolic stability and potency. |
The unique properties of fluorinated compounds, such as their hydrophobicity and lipophobicity, make them interesting components for the design of advanced drug delivery systems. Fluorinated moieties can self-assemble into well-defined nanostructures, such as micelles and vesicles, which can be used to encapsulate and deliver therapeutic agents.
The incorporation of this compound into polymers and lipids could lead to the development of novel drug delivery vehicles with enhanced stability and drug-loading capacity. The high fluorine content of this molecule could also enable the use of ¹⁹F Magnetic Resonance Imaging (MRI) to track the in vivo biodistribution of these delivery systems. Future research in this area will explore the synthesis and characterization of fluorinated amphiphiles and polymers derived from this compound and evaluate their potential for targeted drug delivery and medical imaging.
Materials Innovation and Advanced Functional Compounds
The inherent thermal stability and chemical resistance conferred by the perfluorinated aromatic ring make this compound a valuable precursor for the synthesis of high-performance materials. nbinno.com Its unique electronic properties also open up possibilities for the creation of advanced functional compounds with applications in electronics and optics.
Future research in materials science will likely focus on incorporating the tetrafluoronitrobenzoyl unit into various polymer backbones to create materials with enhanced properties. For example, polyesters, polyamides, and polyimides derived from this acid are expected to exhibit superior thermal stability, chemical inertness, and low dielectric constants, making them suitable for applications in the aerospace and electronics industries. Furthermore, the presence of the nitro group provides a handle for further functionalization, allowing for the tuning of the material's properties or the introduction of new functionalities, such as nonlinear optical activity or gas separation capabilities. The development of novel monomers based on this compound is a key area for future exploration in the quest for next-generation advanced materials. chemimpex.com
Integration into Smart Materials and Responsive Systems
The development of smart materials, which can respond to external stimuli such as light, pH, or temperature, is a rapidly growing field of materials science. The incorporation of fluorine-rich compounds like this compound into these materials is a promising area of investigation. The strong carbon-fluorine bonds can impart a high degree of chemical and thermal stability, essential for materials designed to function in dynamic or harsh environments. chemimpex.com
Future research will likely focus on leveraging the unique electronic properties of this molecule. The electron-withdrawing nature of the fluorine atoms and the nitro group can be exploited to create materials with tunable optical or electronic responses. For instance, polymers derived from this acid could be integrated into sensor technologies, where changes in the material's environment would lead to a measurable change in its properties. The development of stimuli-responsive hydrogels and coatings for applications in drug delivery, tissue engineering, and bioelectronics represents a significant avenue for future exploration.
Development of New Polymeric Architectures
The use of this compound as a monomer or a key intermediate is expected to lead to the creation of novel polymeric architectures with superior performance characteristics. nbinno.comchemimpex.com Its rigid, fluorinated structure can be used to design polymers with enhanced thermal stability, chemical resistance, and specific mechanical properties. chemimpex.com
One emerging research direction is the synthesis of side-chain fluorinated polymers, where the fluorinated benzoic acid moiety is attached as a side group to a polymer backbone. oecd.org This approach allows for the precise tuning of surface properties, such as hydrophobicity and oleophobicity, leading to applications in advanced coatings, membranes, and specialty textiles. rsc.org Furthermore, the presence of the carboxylic acid and nitro groups provides reactive handles for further functionalization, enabling the creation of complex, multifunctional polymer systems. Research into block copolymers and dendrimers incorporating this fluorinated building block could also yield materials with unique self-assembly behaviors and nanostructures.
Advanced Environmental Toxicology and Ecotoxicology of Fluorinated Nitroaromatics
The widespread use of fluorinated and nitroaromatic compounds necessitates a deeper understanding of their environmental fate and toxicological profiles. societechimiquedefrance.frresearchgate.net While many organofluorine compounds are valued for their stability, this same property can lead to environmental persistence. wikipedia.org
Long-Term Environmental Impact Studies
"Forever chemicals," a term often used to describe persistent organic pollutants like some per- and polyfluoroalkyl substances (PFAS), highlight the need for long-term environmental impact studies of compounds like this compound. wikipedia.orgeuropa.eu Research in this area will focus on understanding the biodegradation pathways, or lack thereof, for such highly fluorinated nitroaromatic compounds. societechimiquedefrance.fr Studies will likely investigate their potential for bioaccumulation in various ecosystems and their movement through soil and water systems. wikipedia.org The long atmospheric lifetimes of some fluorinated gases, which can be thousands of years, underscore the importance of assessing the long-term consequences of releasing synthetic organofluorine compounds into the environment. societechimiquedefrance.fr
Development of Predictive Models for Environmental Fate and Toxicity
Computational toxicology is an emerging field that uses computer models to predict the toxicity of chemical substances. nih.govnih.gov For fluorinated nitroaromatics, the development of robust predictive models is a key research priority. Quantitative Structure-Activity Relationship (QSAR) models are being developed to estimate the toxicity of nitroaromatic compounds based on their molecular structures. sid.irmdpi.comresearchgate.net These models can help in assessing the potential risks of new and existing chemicals without extensive animal testing. nih.gov
Future models will aim to more accurately predict the environmental fate of these compounds, including their transport, transformation, and potential degradation products. itrcweb.org By integrating data on the physicochemical properties of this compound and related compounds, researchers can develop more sophisticated models to forecast their behavior in different environmental compartments.
Interdisciplinary Research with Computational Science and Artificial Intelligence in Chemical Discovery
The intersection of chemistry, computational science, and artificial intelligence (AI) is set to revolutionize the process of chemical discovery and synthesis. The complexity of molecules like this compound makes them ideal candidates for the application of these advanced computational tools.
Machine Learning for Reaction Prediction and Optimization
Machine learning (ML) algorithms are increasingly being used to predict the outcomes of chemical reactions and to optimize reaction conditions. acs.org For the synthesis and derivatization of fluorinated compounds, which often require specialized reagents and conditions, ML can be particularly valuable. sciencedaily.com By analyzing vast datasets of known reactions, ML models can identify patterns and predict the most efficient synthetic routes and conditions for new molecules. nih.gov
This data-driven approach can accelerate the discovery of novel pharmaceuticals and materials derived from this compound. acs.org For instance, machine learning can help in predicting the lipophilicity and acidity of new fluorinated derivatives, which are crucial properties for drug development. blackthorn.ai The integration of AI and machine learning into automated synthesis platforms has the potential to significantly reduce the time and resources required for the design-make-test-analyze cycle in medicinal chemistry. nih.gov
Computational Screening for Novel Applications
In the quest for novel applications of this compound, computational screening has emerged as a powerful and efficient strategy. This in silico approach allows for the rapid evaluation of the potential of this compound and its derivatives across a vast array of biological targets and material science applications, significantly accelerating the pace of research and development while reducing costs associated with traditional experimental screening. labinsights.nlnuvisan.comnih.gov
The unique electronic properties of this compound, conferred by the presence of multiple fluorine atoms and a nitro group, make it an intriguing candidate for computational exploration. nbinno.comchemimpex.com These features can lead to enhanced binding affinities with biological targets and desirable properties in advanced materials.
Virtual Screening for Drug Discovery
Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. labinsights.nl For this compound, this process would involve several key steps:
Target Identification and Preparation: A three-dimensional structure of a protein of interest, implicated in a particular disease, is obtained from a repository like the Protein Data Bank or generated through homology modeling.
Compound Library Generation: A virtual library of compounds is created, including this compound and its hypothetical derivatives. These derivatives can be designed by computationally modifying the parent molecule to explore a wider chemical space.
Molecular Docking: A molecular docking program is used to predict the binding orientation and affinity of each compound in the virtual library to the active site of the target protein. This process generates a "docking score" for each compound, indicating the likelihood of a strong interaction.
Hit Identification and Refinement: Compounds with the most favorable docking scores are identified as "hits" and are prioritized for further in silico analysis or experimental validation.
The fluorinated nature of this compound is particularly advantageous in this context, as fluorine atoms can form favorable interactions with protein active sites, potentially leading to higher binding affinities and improved selectivity.
A hypothetical virtual screening workflow for this compound is outlined in the table below:
| Step | Description | Rationale for this compound |
| 1. Target Selection | Identification of a therapeutically relevant protein target (e.g., a kinase, protease, or receptor). | The compound's rigid, substituted aromatic structure makes it a suitable scaffold for targeting well-defined binding pockets. |
| 2. Ligand Preparation | Generation of a 3D conformation of this compound and its virtual derivatives. | The multiple fluorine atoms and the nitro group offer numerous possibilities for chemical modification to create a diverse library. |
| 3. Docking Simulation | Computational placement of the ligands into the target's active site and scoring of the binding poses. | The electron-withdrawing nature of the substituents can influence the electrostatic interactions within the binding site. |
| 4. Post-Docking Analysis | Filtering and ranking of the docked compounds based on scoring functions and visual inspection of the binding modes. | Prioritization of compounds that form key interactions (e.g., hydrogen bonds, halogen bonds) with the target. |
| 5. Experimental Validation | In vitro testing of the most promising candidates to confirm their biological activity. | Confirmation of the computational predictions and identification of lead compounds for further development. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a particular property. mdpi.commdpi.com For this compound, QSAR models could be developed to predict its potential efficacy in various applications, such as its antimicrobial or antitumor activity.
The development of a QSAR model typically involves the following steps:
Data Set Collection: A dataset of compounds with known activities is compiled. For a novel compound like this compound, this might involve synthesizing a small library of derivatives and testing their activity.
Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound in the dataset.
Model Development: Statistical methods are used to build a mathematical equation that correlates the calculated descriptors with the observed activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
Once a validated QSAR model is established, it can be used to predict the activity of new, untested derivatives of this compound, thereby guiding the synthesis of more potent or effective compounds. arxiv.orgnih.gov The presence of both fluoro and nitro substituents would be critical descriptors in any QSAR model for this class of compounds. nih.gov
Computational Prediction of Material Properties
Beyond drug discovery, computational methods can be employed to predict the material properties of polymers or other materials that incorporate this compound as a monomer or additive. nih.gov Techniques such as Density Functional Theory (DFT) can be used to calculate properties like:
Thermal stability
Electronic properties (e.g., bandgap)
Mechanical properties (e.g., modulus and strength)
These computational predictions can guide the design of new materials with tailored properties for specific applications, such as high-performance coatings or advanced polymers with enhanced chemical resistance. The high degree of fluorination in this compound is expected to impart significant thermal and chemical stability to any resulting materials. nbinno.comchemimpex.com
Q & A
Q. What are the standard synthetic routes for preparing 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid?
The compound is typically synthesized via a two-step procedure. First, 2,3,4,5-tetrafluoro-6-substitutedbenzoic acid reacts with semicarbazide and substituted aldehydes in methanol under acidic conditions (e.g., acetic acid) to form intermediates. These intermediates are then characterized using IR spectroscopy (e.g., confirming C-O-C or C-N bond formation) and ¹H NMR. Lewis acid catalysts are often employed to enhance reaction efficiency .
Q. How is the structural characterization of this compound performed?
Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., nitro groups at ~1530 cm⁻¹, carboxylic acid O-H stretches).
- ¹H/¹⁹F NMR : Resolves fluorine and proton environments, confirming substitution patterns.
- X-ray crystallography : Software like SHELX refines crystal structures, resolving bond lengths and angles. SHELX is robust for small-molecule refinement, even with twinned or high-resolution data .
Q. What safety protocols are critical when handling this compound?
The compound is a skin, eye, and respiratory irritant. Researchers must use nitrile gloves, lab coats, and safety goggles. Work should occur in a fume hood, and waste must be neutralized before disposal. Contaminated surfaces require immediate decontamination with ethanol or sodium bicarbonate .
Advanced Research Questions
Q. How can synthetic yields of derivatives be optimized?
Optimization strategies include:
- Catalyst screening : Lewis acids (e.g., BF₃·Et₂O) improve electrophilic substitution in nitration or fluorination steps.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature control : Lower temperatures minimize side reactions during nitro-group introduction. Patent literature highlights modified fluorination techniques using halogen-exchange reactions under inert atmospheres .
Q. How are contradictions between expected and observed spectral data resolved?
Example: An unexpected IR peak at 1093 cm⁻¹ (C-O-C) instead of 1530 cm⁻¹ (NO₂) may indicate incomplete nitration. Solutions include:
Q. How is this compound applied in hypervalent iodine reagent synthesis?
The compound serves as a precursor for fluorinated hypervalent iodine reagents (e.g., 2,3,4,5-tetrafluoro-6-iodosobenzoic acid, FIBA). These reagents enable stereoselective oxidations, such as converting alkenes to epoxides or alcohols to ketones. FIBA outperforms non-fluorinated analogs in reactions requiring high electrophilicity, as electron-withdrawing fluorine atoms enhance iodine(III) reactivity .
Q. What methodologies are used for crystallographic analysis of derivatives?
- Data collection : High-resolution X-ray diffraction (λ = 0.710–1.541 Å) at low temperatures (100 K) reduces thermal motion artifacts.
- Structure refinement : SHELXL refines atomic positions, anisotropic displacement parameters, and hydrogen bonding networks. For twinned crystals, SHELXD or SHELXE resolves phase ambiguities via Patterson or direct methods .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
